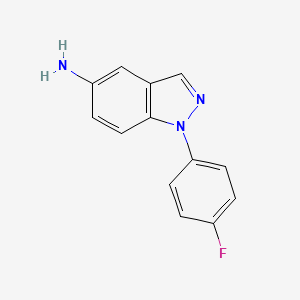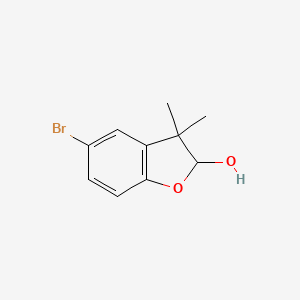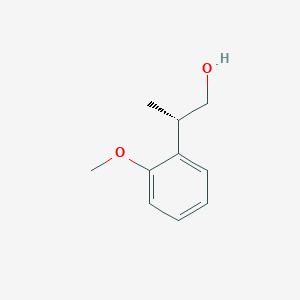
1-(4-Fluorophenyl)-1h-indazol-5-amine
概要
説明
1-(4-Fluorophenyl)-1h-indazol-5-amine is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1h-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable indazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-1h-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-1h-indazol-5-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-1h-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(4-Fluorophenyl)-1h-pyrazole: This compound shares a similar fluorophenyl group but differs in the heterocyclic core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1h-pyrazole: Another fluorinated compound with a different core structure and additional substituents.
Uniqueness: 1-(4-Fluorophenyl)-1h-indazol-5-amine is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity to molecular targets, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H10FN3 |
|---|---|
分子量 |
227.24 g/mol |
IUPAC名 |
1-(4-fluorophenyl)indazol-5-amine |
InChI |
InChI=1S/C13H10FN3/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H,15H2 |
InChIキー |
MGLIUYUVMJERKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)N)C=N2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-Dimethoxyphenyl)hydrazono]malononitrile](/img/structure/B8424201.png)
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanol](/img/structure/B8424209.png)

![3-[2-(benzyloxy)ethyl]cyclobutan-1-one](/img/structure/B8424221.png)


![(R)-2-Ethyl-8-methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8424236.png)




